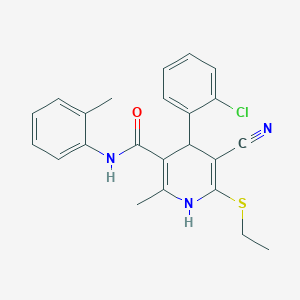

4-(2-クロロフェニル)-5-シアノ-6-(エチルスルファニル)-2-メチル-N-(2-メチルフェニル)-1,4-ジヒドロピリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.

BenchChem offers high-quality 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

4-クロロ安息香酸から出発して、研究者らは6段階で10種の新しい5-(4-クロロフェニル)-N-置換-N-1,3,4-チアゾール-2-スルホンアミド誘導体を合成した 。これらのうち、化合物7bと7iは、タバコモザイクウイルス(TMV)に対するある程度の抗ウイルス活性を示した。これは、Oprea1_157972が抗ウイルス剤としての潜在的な用途を持つことを示唆している。

抗リーシュマニア症および抗マラリア活性

Oprea1_157972については直接研究されていないが、関連するピラゾール含有化合物は、強力な抗リーシュマニア症および抗マラリア活性を含む、さまざまな薬理学的効果で知られている 。構造的類似性を考えると、Oprea1_157972の寄生虫病に対する有効性に関するさらなる調査は価値がある。

色素増感型太陽電池(DSSCs)

直接試験されていないが、理論的な設計作業では、DSSCs用の天然色素と合成インドリン色素を組み合わせた複雑な分子が検討されている。 これらの共感光剤は、太陽電池の光捕集効率を高める 。Oprea1_157972の構造は、太陽光発電への応用に関する同様の調査に役立つ可能性がある。

陽子誘起核分裂研究

別の文脈では、238Uの高速陽子誘起核分裂が計算手法を使用して研究された。 Oprea1_157972とは直接関係ないが、これは核物理学および材料科学における理論的調査の汎用性を示している 。

組織のパフォーマンスと腐敗

間接的に、Oprea1_157972の用途は、組織のパフォーマンスにまで及ぶ可能性がある。 たとえば、腐敗の役割を含む、業種、消極的な励み、および不完全な規制制度がパフォーマンスに及ぼす影響を調査することは、関連性がある可能性がある 。

生物活性

The compound 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H22ClN3O2S with a molecular weight of approximately 429.94 g/mol. Its structure includes:

- A dihydropyridine core, which is crucial for its interaction with biological targets.

- A cyano group that may enhance its reactivity and biological properties.

- An ethylsulfanyl moiety that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one in focus can induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves the inhibition of specific kinases or the modulation of gene expression related to cell survival and proliferation.

- Case Study : A study conducted on related compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Dihydropyridines have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Research Findings : In vitro studies have indicated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of cell wall synthesis or interference with protein synthesis pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Dihydropyridine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

- Inhibition Studies : The compound has shown promising results in inhibiting AChE, which is relevant for treating neurodegenerative disorders like Alzheimer's disease. Additionally, its urease inhibition could be beneficial in managing urinary tract infections .

The biological effects of 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.

- Signal Transduction Modulation : It could modulate key signaling pathways involved in cell survival and proliferation.

- Apoptosis Induction : By activating apoptotic pathways, it can promote programmed cell death in cancer cells.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-4-29-23-17(13-25)21(16-10-6-7-11-18(16)24)20(15(3)26-23)22(28)27-19-12-8-5-9-14(19)2/h5-12,21,26H,4H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWRMTGLNIVRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。